molecular formula C37H66N2O12 B601488 エリスロマイシン A 6,9-イミノエーテル CAS No. 99290-97-8

エリスロマイシン A 6,9-イミノエーテル

カタログ番号: B601488
CAS番号: 99290-97-8
分子量: 730.94
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin A 6,9-Imino Ether is a complex organic compound with a unique bicyclic structure

科学的研究の応用

Synthesis and Pharmaceutical Applications

Erythromycin A 6,9-imino ether serves as a crucial precursor in the synthesis of azithromycin, a widely used antibiotic. The preparation methods for erythromycin A 6,9-imino ether have been extensively studied and optimized to enhance yield and purity.

Preparation Methods

Several patents detail efficient methods for synthesizing erythromycin A 6,9-imino ether:

  • Beckmann Rearrangement : This method involves reacting erythromycin oxime with p-toluenesulfonyl chloride in a biphasic solvent system (acetone/water) to yield erythromycin A 6,9-imino ether. This process has shown yields ranging from 75% to 96% depending on the specific conditions used .
  • High-Purity Production : Recent advancements have focused on improving the purity of erythromycin A 6,9-imino ether through controlled pH reactions and selective extraction techniques. The final product can achieve purities exceeding 94%, with minimal impurities .

Antibacterial Activity

Erythromycin A 6,9-imino ether exhibits significant antibacterial properties, making it a valuable compound in treating bacterial infections.

In Vitro Studies

Recent studies have synthesized various derivatives of erythromycin A 6,9-imino ether, such as O-carbamates of cyclic carbonate forms. These derivatives have been evaluated for their antibacterial efficacy against strains of Streptococcus pneumoniae, both susceptible and resistant to traditional erythromycin treatments. The results indicated that some derivatives possess comparable or enhanced activity against resistant strains compared to standard erythromycin formulations .

Compound Activity Against Susceptible Strains Activity Against Resistant Strains
Erythromycin A 6,9-Imino EtherComparable to erythromycinImproved activity noted
O-carbamates of Cyclic CarbonatePotent activity observedEnhanced against resistant strains

Case Study 1: Efficacy Against Resistant Strains

A study involving the synthesis of new derivatives from erythromycin A 6,9-imino ether demonstrated that certain modifications could restore activity against resistant S. pneumoniae strains. The introduction of side chains at the C-4 position significantly improved the antibacterial profile, suggesting potential pathways for developing new antibiotics .

Case Study 2: Industrial Production

The industrial application of erythromycin A 6,9-imino ether has been explored through various production methods aimed at reducing environmental impact while maintaining high yields. Techniques that minimize waste and allow for recycling of solvents have been highlighted as key advancements in the sustainable production of this antibiotic precursor .

作用機序

Target of Action

The primary target of Erythromycin A 6,9-Imino Ether is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target plays a crucial role in bacterial protein synthesis, which is essential for bacterial replication .

Mode of Action

Erythromycin A 6,9-Imino Ether acts by inhibiting protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, blocking the progression of nascent polypeptide chains . This interaction inhibits the protein synthesis process, thereby preventing bacterial replication .

Biochemical Pathways

The action of Erythromycin A 6,9-Imino Ether affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA molecule, it disrupts the formation of peptide chains, which are essential components of proteins . This disruption in the protein synthesis pathway leads to the inhibition of bacterial replication .

Pharmacokinetics

It is known that erythromycin, a related compound, is readily degraded under acidic conditions, resulting in poor bioavailability

Result of Action

The molecular and cellular effects of Erythromycin A 6,9-Imino Ether’s action result in the inhibition of bacterial replication. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Action Environment

The action, efficacy, and stability of Erythromycin A 6,9-Imino Ether can be influenced by various environmental factors. For instance, the pH level can affect the stability of the compound, as related compounds like Erythromycin are known to degrade under acidic conditions . Additionally, the presence of resistant bacteria can impact the efficacy of the compound. Some bacteria have developed resistance mechanisms, such as erm-encoded methylation of 23S rRNA and mef-encoded efflux, which can reduce the effectiveness of macrolide antibiotics like Erythromycin A 6,9-Imino Ether .

準備方法

The synthesis of this compound involves multiple steps, including the formation of the bicyclic core and the attachment of various functional groups The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactionsIndustrial production methods often involve optimizing these steps to achieve high yields and purity .

化学反応の分析

This compound undergoes various types of chemical reactions, including:

類似化合物との比較

Compared to other similar compounds, this compound stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include:

生物活性

Erythromycin A 6,9-imino ether is a derivative of the macrolide antibiotic erythromycin, known for its broad-spectrum antibacterial activity. This compound has been the subject of various studies aimed at evaluating its biological activity, particularly against resistant bacterial strains. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of erythromycin A 6,9-imino ether.

Erythromycin A 6,9-imino ether is synthesized through a series of chemical reactions involving erythromycin thiocyanate. The synthesis typically involves:

  • Reacting erythromycin thiocyanate with hydroxylamine.
  • Performing Beckmann rearrangement to generate the imino ether structure.

The resulting compound has a molecular formula of C37H66N2O12C_{37}H_{66}N_2O_{12} and exhibits a melting point greater than 134ºC .

In Vitro Studies

Recent studies have demonstrated that erythromycin A 6,9-imino ether exhibits significant antibacterial activity, particularly against Streptococcus pneumoniae. Key findings include:

  • Activity Against Erythromycin-Susceptible Strains:
    • The compound showed an effective minimum inhibitory concentration (MIC) of 0.03 μg/ml against erythromycin-susceptible S. pneumoniae, which is notably higher than that of its precursors .
  • Activity Against Erythromycin-Resistant Strains:
    • Erythromycin A 6,9-imino ether displayed improved efficacy against erythromycin-resistant strains encoded by the erm gene, showing a 4–32-fold increase in activity compared to erythromycin A .
  • Comparison with Other Antibiotics:
    • In comparative studies, certain derivatives of erythromycin A 6,9-imino ether were found to be up to 32 times more potent than azithromycin (AZM) and clarithromycin (CAM) against resistant strains .

Case Studies

A notable case study involved the evaluation of various derivatives of erythromycin A 6,9-imino ether. These derivatives were tested for their antibacterial properties and showed varying degrees of effectiveness based on modifications at the C-4″ position. The introduction of arylalkyl or alkyl groups significantly enhanced binding affinity to bacterial ribosomes, thereby improving antibacterial activity .

Pharmacokinetics and Clinical Implications

Pharmacokinetic studies indicate that erythromycin A 6,9-imino ether has unique properties compared to traditional macrolides:

  • It demonstrates prolonged serum elimination half-life (approximately 41 hours) compared to erythromycin's 2-hour half-life.
  • Enhanced tissue penetration and retention were observed, suggesting potential for effective treatment regimens against resistant infections .

Summary of Biological Activity

The biological activity of erythromycin A 6,9-imino ether can be summarized in the following table:

Parameter Erythromycin A 6,9-Imino Ether Erythromycin A Azithromycin
MIC against S. pneumoniae0.03 μg/mlHigherLower
Activity against resistant strainsImproved (4–32-fold)LimitedModerate
Serum half-life~41 hours~2 hours~68 hours
Tissue penetrationHighModerateHigh

特性

IUPAC Name

(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENQAXMHXRNMD-XBWOTNPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99290-97-8, 342371-84-0
Record name (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythromycine A iminoeter
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROMYCIN A 6,9-IMINO ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A 6,9-Imino Ether
Reactant of Route 2
Erythromycin A 6,9-Imino Ether
Reactant of Route 3
Erythromycin A 6,9-Imino Ether
Reactant of Route 4
Erythromycin A 6,9-Imino Ether
Reactant of Route 5
Erythromycin A 6,9-Imino Ether
Reactant of Route 6
Erythromycin A 6,9-Imino Ether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。